molecular formula C7H18N2O B13457744 Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- CAS No. 93240-93-8

Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-

Cat. No.: B13457744
CAS No.: 93240-93-8
M. Wt: 146.23 g/mol
InChI Key: BPOJHKFBHRYIHZ-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- (CAS 469-21-6), is a tertiary amine derivative with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol . It is the active moiety of doxylamine succinate (CAS 562-10-7), a first-generation antihistamine used clinically for sedation and allergy relief. Structurally, the compound features a dimethylaminoethoxy chain linked to a diphenylmethylpyridine group (Fig. 1). This configuration allows for strong histamine H₁ receptor antagonism, but it also contributes to sedative effects due to blood-brain barrier penetration .

Key pharmacological properties include:

  • Mechanism: Competitive inhibition of histamine H₁ receptors.
  • Bioavailability: Rapid absorption with peak plasma concentrations within 2–3 hours.
  • Toxicity: Subcutaneous LD₅₀ in rats is 440 mg/kg, reflecting moderate acute toxicity .

The succinate salt form enhances solubility and stability, with a molecular weight of 388.46 g/mol (C₁₇H₂₂N₂O·C₄H₆O₄) .

Properties

CAS No.

93240-93-8

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N-methylethanamine

InChI

InChI=1S/C7H18N2O/c1-8-4-6-10-7-5-9(2)3/h8H,4-7H2,1-3H3

InChI Key

BPOJHKFBHRYIHZ-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- can be synthesized through several methods. One common approach involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the methylamino group . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other ethanamine derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Toxicity (LD₅₀, Rat)
Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- (Doxylamine) C₁₇H₂₂N₂O 270.37 2-Pyridinyl, diphenylmethyl H₁ antagonism, sedation 440 mg/kg (subcutaneous)
N,N-Dimethyl-2-phenoxyethanamine C₁₀H₁₅NO 165.24 Phenoxy group Weak H₁ antagonism, limited CNS penetration Not reported
N,N-Dimethyl-2-(p-tolyloxy)ethanamine C₁₁H₁₇NO 179.26 p-Methylphenoxy Moderate H₁ activity, improved lipophilicity Not reported
4-Methyldiphenhydramine (Toladryl) C₁₈H₂₃NO 269.38 p-Methylbenzyl, diphenylmethoxy Enhanced H₁ affinity, prolonged half-life Not reported
Diphenhydramine C₁₇H₂₁NO 255.36 Diphenylmethoxy H₁ antagonism, deliriant at high doses 500 mg/kg (oral)

Key Structural Differences and Pharmacological Implications

Substituent Influence on Receptor Binding: The 2-pyridinyl group in doxylamine enhances H₁ receptor affinity compared to simpler phenoxy derivatives (e.g., N,N-Dimethyl-2-phenoxyethanamine) .

Metabolic Stability: Doxylamine’s diphenylmethylpyridine core slows hepatic metabolism, contributing to its longer half-life (~10 hours) versus diphenhydramine (~4–8 hours) . Compounds with ethoxy chains (e.g., N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine) show reduced CNS penetration due to increased polarity .

Toxicity Profiles: Doxylamine’s moderate toxicity (LD₅₀ 440 mg/kg) contrasts with diphenhydramine’s higher acute toxicity (LD₅₀ 500 mg/kg oral), likely due to differences in metabolite formation . Phenoxy derivatives (e.g., N,N-Dimethyl-2-phenoxyethanamine) exhibit lower toxicity but reduced therapeutic efficacy .

Pharmacological Activity in Preclinical Models

  • Zebrafish Behavioral Studies: Compounds with N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine cores (e.g., "finoxetines") demonstrated dose-dependent sedative effects at ~15 μM, comparable to doxylamine .
  • Microsomal Metabolism : Doxylamine undergoes extensive phase I oxidation, producing O-desmethyl metabolites that retain activity, whereas simpler analogues are rapidly glucuronidated .

Clinical and Industrial Relevance

  • Doxylamine Succinate : Widely used in sleep aids (e.g., Unisom) due to its balanced efficacy and safety .
  • Diphenhydramine : Despite higher delirium risk, it remains a first-line OTC antihistamine .

Q & A

Q. How can the molecular structure of Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]- be confirmed experimentally?

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. Mass spectrometry (MS) provides molecular weight validation via ionization patterns. For stereochemical details, circular dichroism (CD) or X-ray crystallography may be required. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures alignment with known parameters .

Q. What synthetic strategies are effective for producing high-purity Ethanamine derivatives?

Multi-step reactions involving alkylation of amines or nucleophilic substitution are common. For example, coupling 3-methylphenol with ethylamine under catalytic conditions (e.g., palladium catalysts) can yield the target compound. Optimize purity by controlling solvent polarity (e.g., dichloromethane for intermediate steps) and using column chromatography with silica gel or reverse-phase HPLC .

Q. How can researchers assess the compound's biological activity in receptor binding studies?

Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure binding affinity (Kd) to target receptors like G protein-coupled receptors (GPCRs). Kinetic studies (e.g., surface plasmon resonance) quantify association/dissociation rates. Validate results with orthogonal methods like fluorescence polarization or functional cAMP assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound's reactivity in nucleophilic substitution reactions?

The ethoxy chain’s oxygen acts as a weak nucleophile , while the dimethylamino group stabilizes transition states via inductive effects. Reaction rates depend on solvent dielectric constants (e.g., DMF enhances polar intermediates) and leaving group ability (e.g., tosylates vs. halides). Density functional theory (DFT) simulations can model transition-state geometries .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Use triangulation :

  • Replicate assays across multiple platforms (e.g., ELISA, Western blot).
  • Validate compound purity via high-resolution mass spectrometry (HR-MS) and HPLC-UV/ELSD .
  • Apply structure-activity relationship (SAR) models to isolate confounding functional groups .

Q. What advanced analytical techniques are critical for quantifying thermal stability and degradation pathways?

Thermogravimetric analysis (TGA) measures mass loss under controlled heating (e.g., 10°C/min in nitrogen). Differential scanning calorimetry (DSC) identifies phase transitions. For degradation products, use GC-MS or LC-MS/MS coupled with multivariate analysis to track fragment patterns .

Q. How do physicochemical properties (e.g., logP, solubility) influence bioactivity?

The compound’s logP (~2.92) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Solubility in aqueous buffers (e.g., PBS) can be enhanced using cyclodextrin complexation or co-solvents (e.g., DMSO ≤0.1%). Molecular dynamics simulations predict membrane permeability and partition coefficients .

Q. What strategies mitigate instability in aqueous or oxidative conditions?

Stabilize via lyophilization (add trehalose or mannitol as cryoprotectants) or antioxidant additives (e.g., ascorbic acid). Monitor oxidation products (e.g., N-oxides) using HPLC with electrochemical detection .

Q. How can interaction pathways with cytochrome P450 enzymes be mapped?

Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in vitro with NADPH regeneration systems. Quantify metabolite formation via LC-MS and apply Michaelis-Menten kinetics to calculate Vmax and Km. Molecular docking studies (e.g., AutoDock Vina) predict binding poses .

Q. What computational approaches support SAR studies for derivative optimization?

Apply quantitative structure-activity relationship (QSAR) models using descriptors like topological polar surface area (TPSA) or Hammett constants. Free-energy perturbation (FEP) simulations prioritize substitutions (e.g., replacing methoxy with ethoxy) to enhance target affinity while minimizing off-target effects .

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